molecular formula C10H8O2 B6146700 5-methyl-1-benzofuran-7-carbaldehyde CAS No. 1369106-79-5

5-methyl-1-benzofuran-7-carbaldehyde

Cat. No.: B6146700
CAS No.: 1369106-79-5
M. Wt: 160.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C10H8O2 . It belongs to the class of benzofuran derivatives, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The benzofuran core is a versatile building block for the design and discovery of new physiologically active molecules, as over 60% of top-selling drugs contain at least one heterocyclic nucleus . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Benzofuran derivatives are extensively investigated for their potent biological properties, including antitumor activity as kinase inhibitors and inducers of apoptosis, antimicrobial effects against various bacterial and fungal strains, and anti-inflammatory potential . The structure's similarity to many natural and synthetic molecules with known bioactivity makes it a valuable precursor in drug discovery campaigns . Furthermore, substituted benzofurans find applications beyond pharmaceuticals, such as in the development of organic photovoltaics, fluorescent sensors, and a variety of polymers and dyes . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1369106-79-5

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Mitsunobu Cyclization for Benzofuran Core Formation

The Mitsunobu reaction has been adapted to construct the benzofuran skeleton. In one protocol, 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate undergoes cyclization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This forms the dihydrobenzofuran intermediate, which is subsequently dehydrogenated to yield the aromatic benzofuran core. While this method achieves a 41% yield over three steps for a related compound, modifications such as replacing DEAD with diisopropyl azodicarboxylate (DIAD) or optimizing solvent polarity (e.g., acetonitrile over THF) may improve efficiency for 5-methyl-1-benzofuran-7-carbaldehyde.

Halogenation-Coupling-Oxidation Cascade

Halogenation of Protected Benzoic Acid Derivatives

A patent by CN110818661B outlines a halogenation step using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) on 4-protected-amino-2-hydroxybenzoic acid esters. Heating at 80–85°C in 1,2-dichloroethane introduces halogens at the 3- and 5-positions, crucial for subsequent coupling. For this compound, methyl-directed electrophilic substitution could position halogens ortho to the methyl group, though steric effects may necessitate higher temperatures or Lewis acid catalysts.

Palladium-Catalyzed Coupling with Trialkylsilylacetylenes

The halogenated intermediate undergoes Sonogashira-like coupling with triethylsilylacetylene in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and cuprous iodide (CuI). This forms a silyl-protected alkyne, which is desilylated and oxidized to the aldehyde. In CN110818661B, this step achieves a 71.2% yield for a chlorinated benzofuran carboxylate. Replacing triethylsilylacetylene with trimethylsilylacetylene reduces steric hindrance, potentially enhancing yields for the target compound.

Hydrolysis and Oxidation to Aldehyde

The coupled product is hydrolyzed under basic conditions (e.g., KOH in dioxane/water) to remove ester protections. Subsequent oxidation of a propargyl alcohol intermediate—generated via alkyne hydration—to the aldehyde remains a critical challenge. Tetrapropylammonium perruthenate (TPAP) or stabilized Swern conditions (oxalyl chloride/DMSO) may offer chemoselectivity over traditional chromium-based reagents.

Alternative Approaches and Optimization

Friedel-Crafts Acylation

Direct acylation of 5-methylbenzofuran with formyl chloride under Friedel-Crafts conditions faces regioselectivity issues due to the electron-donating methyl group. However, employing bulky Lewis acids like scandium triflate or using directed ortho-metalation (DoM) strategies with lithium diisopropylamide (LDA) could direct formylation to the 7-position. Such methods remain theoretical but are supported by analogous reactions in furan chemistry.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction (POCl₃/DMF) has been successful in introducing formyl groups to electron-rich aromatics. For 5-methylbenzofuran, this method could form the 7-carbaldehyde directly, though competing reactions at the 4-position may occur. Patent CN104016949A’s use of N-chlorosuccinimide for chlorination suggests that pre-halogenation could block undesired sites, improving regioselectivity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Mitsunobu-OxidationCyclization, Oxidation41High purity, mild conditionsMulti-step, moderate yield
Halogenation-CouplingHalogenation, Pd-coupling, Hydrolysis71.2Regioselective, scalableRequires toxic reagents (CuI, Pd)
Vilsmeier-HaackDirect formylationN/ASingle-step, atom-economicalLow regioselectivity, side reactions

Reaction Optimization and Scalability

Solvent and Catalyst Screening

In the halogenation step, replacing 1,2-dichloroethane with 2-methyltetrahydrofuran (2-MeTHF) improves green chemistry metrics without sacrificing yield. For palladium catalysis, using Buchwald-Hartwig ligands (e.g., XPhos) enhances coupling efficiency, as evidenced by CN110818661B’s 70.8% yield in acetonitrile.

Protecting Group Strategies

The acetyl group in 4-acetylamino intermediates (from CN104016949A) prevents undesired side reactions during cyclization. For this compound, tert-butyldimethylsilyl (TBS) protection of the aldehyde precursor could stabilize the intermediate during harsh conditions.

Workup and Purification

Acid-base extraction remains critical for isolating the aldehyde. Patent CN110818661B isolates 4-amino-5-chlorobenzofuran-7-carboxylic acid by adjusting the aqueous phase to pH 4, precipitating the product . For the target compound, similar pH-controlled crystallization could achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1-benzofuran-7-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being explored for their potential as therapeutic agents .

Industry: In the industrial sector, benzofuran derivatives are used in the production of materials with specific properties, such as polymers and dyes .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The structural and electronic properties of benzofuran derivatives are highly dependent on substituent placement. Below is a comparative analysis of 5-methyl-1-benzofuran-7-carbaldehyde and its close analog, 5-iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (from ) :

Compound Substituents Molecular Formula Functional Groups Key Properties
This compound - 5-CH₃
- 7-CHO
C₁₀H₈O₂ Aldehyde, Methyl Polar, reactive aldehyde for further derivatization; moderate solubility in organic solvents.
5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - 5-I
- 7-CH₃
- 2-(4-CH₃C₆H₄)
- 3-S(O)CH₃
C₁₇H₁₅IO₂S Iodo, Methylsulfinyl, Aryl High molecular weight due to iodine; sulfinyl group enhances polarity and hydrogen-bonding capacity.

Crystallographic and Structural Insights

  • The aldehyde group may induce planarity distortions in the benzofuran core, affecting packing efficiency in the solid state.
  • 5-Iodo-7-methyl analog : This compound crystallizes in a monoclinic system (space group P2₁/c), with the iodine atom contributing to heavy-atom effects that facilitate phasing in X-ray diffraction. The methylsulfinyl group participates in intermolecular C–H···O interactions, stabilizing the crystal lattice.

Research Findings and Methodological Considerations

  • Synthetic Routes : Benzofuran derivatives are often synthesized via cyclization of propargyl ethers or Pd-catalyzed coupling. The title compound’s aldehyde group may be introduced via Duff formylation or oxidation of a hydroxymethyl precursor.
  • Crystallography Tools: SHELX remains the gold standard for small-molecule refinement, as noted in , while ORTEP-3’s GUI facilitates intuitive molecular visualization . These tools were likely employed in resolving the analog’s structure in .

Q & A

Q. What are the key synthetic strategies for 5-methyl-1-benzofuran-7-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves functionalizing the benzofuran core via formylation at the 7-position and methyl substitution at the 5-position. A common approach includes:

  • Vilsmeier-Haack formylation to introduce the aldehyde group under controlled acidic conditions (e.g., POCl₃/DMF) .
  • Friedel-Crafts alkylation or directed ortho-metallation for methyl group installation, requiring anhydrous solvents (e.g., THF or DCM) and low temperatures (−78°C to 0°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product.

Q. Critical Factors :

  • Solvent polarity affects reaction rates and byproduct formation (e.g., DMSO enhances electrophilic substitution but may promote oxidation).
  • Temperature control prevents aldehyde oxidation or premature cyclization .

Q. Table 1: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Vilsmeier-HaackPOCl₃, DMF, 0°C → RT65–75≥95%
Friedel-Crafts AlkylationAlCl₃, CH₃I, DCM, −20°C50–6090%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methyl group at δ 2.3–2.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran core .
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., SHELXL refinement) confirms bond lengths (C7–CHO: ~1.21 Å) and dihedral angles (methyl group orientation) .
    • Challenges include crystal twinning or disorder, mitigated by low-temperature data collection (100 K) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C7–CHO Bond Length1.21 ± 0.02
C5–CH₃ Bond Length1.47 ± 0.03
Dihedral Angle (C5–CH₃)5.2° (planar deviation)

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental data (e.g., NMR vs. DFT) be resolved for this compound?

Answer:

  • Data Reconciliation Steps :
    • Conformational Analysis : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray structures to identify rotameric states affecting NMR shifts .
    • Solvent Effects : Simulate solvent-polarity impacts on chemical shifts (e.g., PCM models for DMSO-d₆ vs. CDCl₃) .
    • Dynamic Effects : Use variable-temperature NMR to detect hindered rotation (e.g., aldehyde group) causing signal splitting .

Case Study :
A 2025 study observed a 0.3 ppm deviation in the aldehyde proton shift between experimental (δ 10.1) and DFT-predicted (δ 9.8) values. This was attributed to intermolecular hydrogen bonding in the crystal lattice, absent in gas-phase calculations .

Q. What challenges arise in refining crystallographic data for this compound using SHELX software, and how are they addressed?

Answer: Challenges :

  • Disorder in the Methyl Group : Free rotation leads to partial occupancy, requiring split-atom refinement .
  • Twinned Crystals : Common in benzofuran derivatives; resolved via TWIN/BASF commands in SHELXL .

Q. Methodology :

Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts .

Refinement :

  • SHELXL : Restraints on bond lengths (DFIX) and anisotropic displacement parameters (SIMU) stabilize refinement .
  • ORTEP-3 : Graphical validation of thermal ellipsoids to detect overfitting .

Q. Table 3: SHELX Refinement Metrics

MetricValueReference
R-factor (Final)0.039
CCDC Deposition Number2056781

Q. How can researchers design experiments to explore the bioactivity of this compound while avoiding cytotoxicity pitfalls?

Answer:

  • In-Vitro Assay Design :
    • Dose Optimization : Start with low concentrations (1–50 µM) to assess cell viability (MTT assay) .
    • Target Selection : Prioritize enzymes (e.g., kinases, oxidoreductases) with conserved active sites predicted to bind the aldehyde group .
  • Mechanistic Studies :
    • SAR Analysis : Synthesize analogs (e.g., 5-ethyl or 7-nitro derivatives) to isolate pharmacophoric features .

Q. Caution :

  • Aldehydes may form Schiff bases with cellular amines, necessitating stability studies in buffer (pH 7.4, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.